REACTION_CXSMILES
|
C1(N(C(=O)C2C=CC([N+]([O-])=O)=CC=2)N)C=CC=CC=1.P(Cl)(Cl)(Cl)(Cl)Cl.Cl.C1(O)C=CC=CC=1.ClP([N:38]([C:51]1[CH:56]=[CH:55][CH:54]=[CH:53][CH:52]=1)[N:39]=[C:40]([Cl:50])[C:41]1[CH:46]=[CH:45][C:44]([N+:47]([O-:49])=[O:48])=[CH:43][CH:42]=1)(Cl)=O>C(Cl)(Cl)(Cl)Cl>[C:51]1([NH:38][N:39]=[C:40]([Cl:50])[C:41]2[CH:46]=[CH:45][C:44]([N+:47]([O-:49])=[O:48])=[CH:43][CH:42]=2)[CH:52]=[CH:53][CH:54]=[CH:55][CH:56]=1
|
Name
|
p-nitrobenzoic acid phenylhydrazide
|
Quantity
|
12.86 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N(N)C(C1=CC=C(C=C1)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
0.05 mol
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.17 mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
p-nitrobenzoyl chloride (dichlorophosphinyl)phenylhydrazone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClP(=O)(Cl)N(N=C(C1=CC=C(C=C1)[N+](=O)[O-])Cl)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
324 (1889), was added to a suspension of 10.41 g
|
Type
|
TEMPERATURE
|
Details
|
Heating at the reflux temperature
|
Type
|
CUSTOM
|
Details
|
the carbon tetrachloride solvent and other volatile components were removed by evaporation under reduced pressure at 30° C
|
Type
|
ADDITION
|
Details
|
The resulting suspension of p-nitrobenzoyl chloride phenylhydrazone in triphenyl phosphate
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
was washed with 100 ml
|
Type
|
CUSTOM
|
Details
|
The solid on the filter was recrystallized from a solvent mixture
|
Type
|
CUSTOM
|
Details
|
A second recrystallization
|
Type
|
ADDITION
|
Details
|
from a mixture of benzene and Skellysolve C
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)NN=C(C1=CC=C(C=C1)[N+](=O)[O-])Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |